molecular formula C15H17NO3 B5022758 N-[2-(4-ethylphenoxy)ethyl]-2-furamide

N-[2-(4-ethylphenoxy)ethyl]-2-furamide

Numéro de catalogue B5022758
Poids moléculaire: 259.30 g/mol
Clé InChI: AZMKVMKZXAEWBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-ethylphenoxy)ethyl]-2-furamide, commonly known as A-582941, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It is a promising compound for the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Mécanisme D'action

A-582941 selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR by A-582941 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuroprotection.
Biochemical and Physiological Effects
A-582941 has been shown to have a wide range of biochemical and physiological effects. It enhances cognitive function by improving synaptic plasticity and neurotransmitter release in the hippocampus and prefrontal cortex. A-582941 also has neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in the brain. Furthermore, A-582941 has been shown to have analgesic effects by modulating pain pathways in the spinal cord.

Avantages Et Limitations Des Expériences En Laboratoire

A-582941 is a highly selective agonist of the α7 nAChR, which makes it a valuable tool for studying the role of α7 nAChR in various neurological disorders. However, the use of A-582941 in lab experiments is limited by its poor solubility in aqueous solutions. This can be overcome by using organic solvents or by formulating A-582941 as a prodrug.

Orientations Futures

There are several future directions for the research on A-582941. One area of interest is the development of more potent and selective α7 nAChR agonists. Another area of interest is the investigation of the therapeutic potential of A-582941 in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Furthermore, the use of A-582941 in combination with other drugs or therapies is an area of potential research. Finally, the development of novel formulations of A-582941 that improve its solubility and bioavailability is an area of ongoing research.
Conclusion
A-582941 is a promising compound for the treatment of various neurological disorders. Its selective activation of the α7 nAChR makes it a valuable tool for studying the role of α7 nAChR in these disorders. A-582941 has a wide range of biochemical and physiological effects, including enhancing cognitive function, neuroprotection, and analgesia. However, its use in lab experiments is limited by its poor solubility in aqueous solutions. Further research is needed to fully understand the therapeutic potential of A-582941 and to develop more potent and selective α7 nAChR agonists.

Méthodes De Synthèse

The synthesis of A-582941 involves the reaction of 2-furancarboxylic acid with 4-ethylphenol to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-aminoethyl)ethanolamine to form A-582941. The synthesis method has been optimized to produce high yields of pure A-582941.

Applications De Recherche Scientifique

A-582941 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. A-582941 has also been shown to have antidepressant effects in animal models of depression. Furthermore, A-582941 has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.

Propriétés

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-12-5-7-13(8-6-12)18-11-9-16-15(17)14-4-3-10-19-14/h3-8,10H,2,9,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMKVMKZXAEWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.